molecular formula C14H26O3 B14431603 Ethyl 12-hydroxydodec-9-enoate CAS No. 79894-08-9

Ethyl 12-hydroxydodec-9-enoate

Cat. No.: B14431603
CAS No.: 79894-08-9
M. Wt: 242.35 g/mol
InChI Key: PFGWTCJGGAZASY-UHFFFAOYSA-N
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Description

Ethyl 12-hydroxydodec-9-enoate is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxyl group on the 12th carbon and a double bond between the 9th and 10th carbons in a dodecenoic acid chain, esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 12-hydroxydodec-9-enoate typically involves the esterification of 12-hydroxydodec-9-enoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and allow for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 12-hydroxydodec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 12-oxododec-9-enoate.

    Reduction: The double bond can be reduced to form ethyl 12-hydroxydodecanoate.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

    Oxidation: Ethyl 12-oxododec-9-enoate.

    Reduction: Ethyl 12-hydroxydodecanoate.

    Substitution: Ethyl 12-halododec-9-enoate (e.g., ethyl 12-chlorododec-9-enoate).

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the study of esterification and other organic reactions.

    Biology: The compound’s structural features make it a candidate for studying lipid metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Industry: It can be used in the production of biodegradable polymers and as a component in cosmetic formulations due to its emollient properties.

Mechanism of Action

The mechanism of action of ethyl 12-hydroxydodec-9-enoate in biological systems involves its interaction with cellular membranes and enzymes. The hydroxyl group and the ester linkage allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, it may act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 12-hydroxydodec-9-enoate can be compared with other similar compounds, such as:

    Ethyl 12-hydroxydodecanoate: Lacks the double bond, resulting in different chemical reactivity and physical properties.

    Ethyl 9-hydroxydodec-9-enoate: The hydroxyl group is positioned differently, affecting its interaction with enzymes and other molecules.

    Ethyl 12-oxododec-9-enoate: An oxidized form with a carbonyl group instead of a hydroxyl group, leading to different chemical behavior.

The unique combination of a hydroxyl group and a double bond in this compound distinguishes it from these related compounds, providing it with distinct chemical and biological properties.

Properties

CAS No.

79894-08-9

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

ethyl 12-hydroxydodec-9-enoate

InChI

InChI=1S/C14H26O3/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h7,9,15H,2-6,8,10-13H2,1H3

InChI Key

PFGWTCJGGAZASY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCC=CCCO

Origin of Product

United States

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